Class-Level Precedent for HER2 Inhibition: A Potential Differentiation Path
A dihydropyrazol ethanone derivative, identified as 'HT38', demonstrated the ability to attenuate HER2-mediated cell proliferation in NCI-N87 gastric cancer cells by inhibiting the ESX-Sur2 interaction. While the structural identity of HT38 could not be directly confirmed as CAS 868214-40-8, this evidence establishes a class-level precedent for dihydropyrazol ethanones as HER2 pathway inhibitors. This provides a potential, but unvalidated, differentiation avenue for the target compound over other dihydropyrazolones developed for cardiovascular or metabolic targets [1].
| Evidence Dimension | HER2 gene amplification and protein expression inhibition |
|---|---|
| Target Compound Data | No direct quantitative data available for CAS 868214-40-8. |
| Comparator Or Baseline | HT38 (Dihydropyrazol Ethanone Derivative) inhibited HER2 overexpression in NCI-N87 cells. Trastuzumab, a standard HER2 antibody therapeutic, is a functional comparator. |
| Quantified Difference | Not quantifiable for the target compound vs. comparator due to unconfirmed structural identity. |
| Conditions | Cellular assay in HER2-overexpressing NCI-N87 human gastric cancer cells. |
Why This Matters
A confirmed HER2-inhibitory profile would offer a clear scientific procurement rationale over dihydropyrazolones targeting HIF-prolyl hydroxylase or α-amylase, which have different application domains.
- [1] ScienceON. Dihydropyrazol ethanone derivative (HT38) attenuates HER2-mediated cell proliferation and survival signals in HER2-overexpressing gastric cancer cells. Korea Institute of Science and Technology Information. View Source
